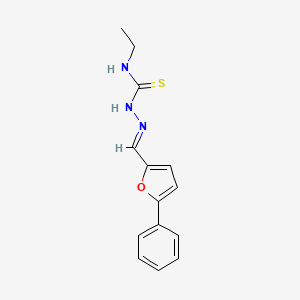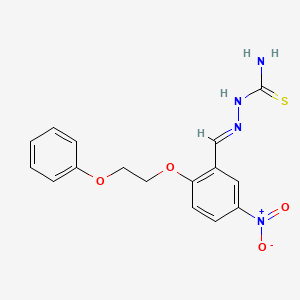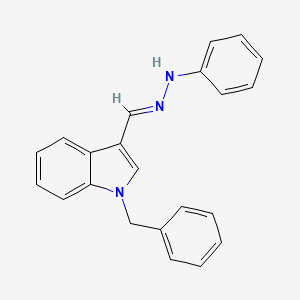![molecular formula C21H20ClN3O4 B5908241 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908241.png)
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide, also known as CNFA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CNFA is a highly potent and selective inhibitor of protein kinase C epsilon (PKCε), which is a key signaling molecule involved in various cellular processes such as cell proliferation, differentiation, and survival.
作用機序
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide exerts its pharmacological effects by inhibiting the activity of PKCε, which is a member of the PKC family of serine/threonine kinases. PKCε is activated by various extracellular stimuli and regulates various cellular processes by phosphorylating downstream substrates. The inhibition of PKCε by 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide leads to the suppression of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to have potent anti-proliferative effects on various cancer cell lines, including breast, prostate, and lung cancer cells. Moreover, 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to induce apoptosis and inhibit cell migration and invasion in cancer cells. In addition, 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of ischemia/reperfusion injury. Furthermore, 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to have neuroprotective effects by reducing neuronal cell death and improving cognitive function in animal models of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide is its high selectivity and potency for PKCε inhibition, which makes it a valuable tool for studying the role of PKCε in various cellular processes. Moreover, 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to have good pharmacokinetic properties, including high bioavailability and low toxicity. However, one of the limitations of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the research on 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide. One of the areas of interest is the development of more potent and selective PKCε inhibitors based on the structure of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide. In addition, the therapeutic potential of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide in various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders needs to be further explored in preclinical and clinical studies. Moreover, the molecular mechanisms underlying the pharmacological effects of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide on PKCε need to be elucidated to identify novel downstream targets and signaling pathways.
合成法
The synthesis of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide involves the reaction of 3-furylacrylic acid with 4-chloro-3-nitroaniline to obtain the corresponding amide, which is then reacted with 2-methylcyclohexylamine in the presence of cyanogen bromide to obtain 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide. The overall yield of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide synthesis is around 40%, and the purity of the compound can be increased by recrystallization.
科学的研究の応用
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been extensively studied for its potential applications in various fields such as cancer research, cardiovascular diseases, and neurodegenerative disorders. PKCε has been shown to play a crucial role in the development and progression of cancer by promoting cell survival, proliferation, and invasion. Therefore, the inhibition of PKCε by 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been explored as a potential therapeutic strategy for cancer treatment. In addition, PKCε has been implicated in the pathogenesis of cardiovascular diseases such as heart failure and atherosclerosis, and 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to have cardioprotective effects in animal models. Moreover, PKCε has been shown to be involved in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease, and 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been explored as a potential therapeutic agent for these disorders.
特性
IUPAC Name |
(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-13-4-2-3-5-18(13)24-21(26)15(12-23)10-16-7-9-20(29-16)14-6-8-17(22)19(11-14)25(27)28/h6-11,13,18H,2-5H2,1H3,(H,24,26)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKNEJBWQCOFBD-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid](/img/structure/B5908161.png)


![6-[4-(diethylamino)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908184.png)
![2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole)](/img/structure/B5908187.png)

![N-{4-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908200.png)
![6-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908205.png)


![5-imino-2-isopropyl-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908219.png)
![3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5908222.png)

![N-{2-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908245.png)